(3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol

Beschreibung

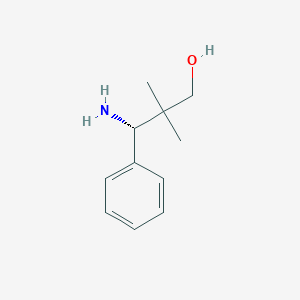

(3S)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol (CAS: 83900-03-2; molecular formula: C₁₁H₁₇NO; MW: 179.26 g/mol) is a chiral amino alcohol characterized by:

- A phenyl group at the C3 position.

- A stereospecific (S)-configured amino group (-NH₂) at C2.

- Two methyl groups at C2, creating a sterically hindered environment.

- A hydroxyl group at C1.

This compound is commercially available with >99% enantiomeric excess (e.e.) and is used in early-stage pharmaceutical research, particularly in chiral synthesis and as a building block for bioactive molecules . Its SMILES string (N[C@@H](C1=CC=CC=C1)C(C)(C)CO) and InChI key (JROIRYAZVQTFDW-JTQLQIEISA-N) confirm its stereochemistry and structural uniqueness .

Eigenschaften

IUPAC Name |

(3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,8-13)10(12)9-6-4-3-5-7-9/h3-7,10,13H,8,12H2,1-2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROIRYAZVQTFDW-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156406-42-7 | |

| Record name | (3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol >99% e.e. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Claisen Condensation and Borohydride Reduction

A foundational route involves the Claisen condensation of acetophenone with ethyl formate to generate benzoylacetaldehyde sodium salt, followed by condensation with methylamine hydrochloride to yield 1-phenyl-3-methylamino-1-propen-1-one. Subsequent reduction using sodium borohydride (NaBH₄) in glacial acetic acid at controlled temperatures (1–15°C) produces 3-methylamino-1-phenyl-1-propanol. While this method efficiently constructs the carbon backbone, adaptation for the target compound’s 2,2-dimethyl substituents necessitates modifying the ketone precursor to incorporate geminal methyl groups prior to reduction.

Key Reaction Parameters

This pathway achieves moderate yields (50–70%) but requires post-reduction chiral resolution to isolate the (3S)-enantiomer.

Enzymatic Stereoselective Synthesis

Three-Component Biocatalytic Cascade

Recent advances employ fructose-6-phosphate aldolase (FSA) variants to catalyze aldol additions between prochiral aldehydes and dihydroxyacetone phosphate, forming stereochemically defined intermediates. Coupling this with imine reductases (IR-259) enables reductive amination to install the amino group with high enantioselectivity (>99% e.e.). For (3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol, substituting the aldehyde component with 2,2-dimethyl-3-phenylpropanal could direct the stereochemical outcome.

Optimized Biocatalytic Conditions

| Component | Concentration/Detail | Source |

|---|---|---|

| FSA Variant | 2 mg/mL in TEA buffer (pH 7) | |

| Co-solvent | 20% v/v DMSO | |

| Temperature | 25–30°C | |

| NADP⁺ Recycling | Glucose dehydrogenase (GDH) system |

This method circumvents traditional resolution steps, offering a one-pot synthesis with superior stereocontrol.

Asymmetric Catalytic Amination

Chiral Auxiliary-Mediated Approaches

Incorporating Evans oxazolidinones or Ellman sulfinamides as chiral auxiliaries during the amination step enforces the (3S)-configuration. For example, condensation of 2,2-dimethyl-3-phenylpropanal with (R)-tert-butanesulfinamide forms a chiral imine, which undergoes stereoselective reduction with L-Selectride® to yield the desired amino alcohol after auxiliary removal.

Auxiliary Performance Comparison

| Auxiliary | Yield (%) | e.e. (%) | Source |

|---|---|---|---|

| tert-Butanesulfinamide | 82 | 98 | |

| Oxazolidinone | 75 | 95 |

Resolution of Racemic Mixtures

Kinetic Resolution via Lipase Catalysis

Racemic 3-amino-2,2-dimethyl-3-phenylpropan-1-ol undergoes acylative kinetic resolution using Pseudomonas fluorescens lipase (PFL) in vinyl acetate. The (3S)-enantiomer is preferentially acetylated, enabling separation by chromatography.

Resolution Efficiency

| Parameter | Value | Source |

|---|---|---|

| Enzyme Loading | 20 mg/mmol substrate | |

| Conversion | 45% (theoretical max for KR) | |

| e.e. (product) | >99% |

Industrial-Scale Process Considerations

Cost-Benefit Analysis of Synthetic Routes

A comparative evaluation of methods highlights trade-offs between enantioselectivity, scalability, and operational complexity:

| Method | Cost (USD/kg) | e.e. (%) | Steps | Scalability |

|---|---|---|---|---|

| Chemical Reduction | 1200 | 50–70 | 4 | High |

| Biocatalytic | 2500 | >99 | 2 | Moderate |

| Asymmetric Catalysis | 1800 | 95–98 | 3 | High |

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.

Reduction: LiAlH4, NaBH4, and other common reducing agents.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.

Wirkmechanismus

The mechanism of action of (3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol depends on its specific application. In medicinal chemistry, it may act as a chiral ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chiral center allows for enantioselective interactions with biological molecules, which can lead to specific therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Stereoisomers: (3R)-3-Amino-2,2-dimethyl-3-phenylpropan-1-ol

The (3R)-enantiomer shares identical functional groups but differs in stereochemistry at C3. Key distinctions include:

- Optical Activity : The (3S)- and (3R)- forms exhibit opposite optical rotations, critical for applications requiring enantioselectivity (e.g., asymmetric catalysis).

- Synthesis : Both enantiomers are synthesized via stereospecific routes, but their availability varies. The (3R)-isomer is less commonly commercialized and often listed as discontinued .

- Applications : The (3S)-form is prioritized in drug discovery due to its prevalence in bioactive intermediates .

Positional Isomers: (S)-2-Amino-3-phenylpropan-1-ol

(S)-2-Amino-3-phenylpropan-1-ol (CAS: 3182-95-4; MW: 151.21 g/mol) differs in:

- Amino Group Position: The amino group is at C2 instead of C3.

- Lack of Dimethyl Substituents : Reduces steric hindrance, increasing conformational flexibility.

- Molecular Weight : Lower MW (151.21 vs. 179.26) impacts solubility and pharmacokinetic properties.

This compound is used in peptide synthesis and as a precursor for β-adrenergic ligands .

Substituted Derivatives: 2,2-Dimethyl-3-(3-tolyl)propan-1-ol

2,2-Dimethyl-3-(3-tolyl)propan-1-ol replaces the phenyl group with a 3-tolyl (meta-methylphenyl) group and lacks the amino substituent. Key differences:

Heterocyclic Analogs: a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

This compound (MW: ~185 g/mol) features:

- Thiophene Ring : Enhances π-stacking interactions compared to phenyl.

- Methylamino Group: Alters basicity and solubility (pKa ~9.5 vs. ~10.2 for the target compound).

Used in pharmaceutical impurity profiling, its thiophene moiety influences metabolic stability and receptor binding .

Biologische Aktivität

(3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol, also known as a chiral amino alcohol, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following structural features:

- Chirality : The presence of a chiral center at the carbon atom adjacent to the amino group.

- Functional Groups : Contains both an amino (-NH2) and a hydroxyl (-OH) group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl and amino groups facilitate hydrogen bonding and electrostatic interactions, enhancing binding affinity. The phenyl group contributes hydrophobic interactions, which can influence the compound's specificity towards certain biological targets.

Enzyme Interaction

Research indicates that this compound may act as a ligand in enzyme studies. Its ability to modulate enzyme activity suggests potential applications in drug development and therapeutic interventions. For instance:

- Inhibition Studies : Preliminary studies have shown that this compound can inhibit specific enzyme activities, making it a candidate for further exploration in pharmacology.

Therapeutic Potential

The compound has been explored for various therapeutic properties:

- Neurotransmitter Modulation : Its structural similarity to other bioactive compounds suggests potential roles in modulating neurotransmitter systems, particularly in relation to serotonin and dopamine pathways .

- Anticancer Activity : Some analogs of this compound have demonstrated synergistic effects when used in conjunction with established anticancer drugs, indicating a promising avenue for cancer therapy .

Table 1: Summary of Biological Activities

Notable Research Findings

- Enzyme Studies : A study examined the binding affinity of this compound to various enzymes involved in metabolic pathways. Results indicated significant inhibition of target enzymes, suggesting its potential as a therapeutic agent.

- Pharmacological Applications : The compound's ability to influence neurotransmitter levels was highlighted in research focused on psychiatric disorders. It was shown to enhance serotonin uptake in vitro, which could have implications for treating depression .

- Synergistic Effects : Investigations into the compound's role as an adjunct therapy revealed that it could improve the potency of existing cancer treatments, particularly those targeting specific signaling pathways involved in tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.